molecular formula C20H20F3NO3S B442628 ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B442628
M. Wt: 411.4g/mol
InChI Key: HNBKTMVOUZPMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[3-(trifluoromethyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a molecular formula of C20H20F3NO3S . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzoic acid with ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Ethyl 2-{[3-(trifluoromethyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-{[3-(trifluoromethyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other compounds containing trifluoromethyl groups, such as trifluoromethane and 1,1,1-trifluoroethane . These compounds share some chemical properties due to the presence of the trifluoromethyl group but differ in their overall structure and applications. The unique combination of the trifluoromethyl group with the cyclohepta[b]thiophene ring in this compound provides distinct chemical and biological properties.

Properties

Molecular Formula

C20H20F3NO3S

Molecular Weight

411.4g/mol

IUPAC Name

ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H20F3NO3S/c1-2-27-19(26)16-14-9-4-3-5-10-15(14)28-18(16)24-17(25)12-7-6-8-13(11-12)20(21,22)23/h6-8,11H,2-5,9-10H2,1H3,(H,24,25)

InChI Key

HNBKTMVOUZPMQX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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